1,6,6-Trimethyl-5,7-dihydroindol-4-one

Physicochemical characterization Process chemistry Purification

1,6,6-Trimethyl-5,7-dihydroindol-4-one (CAS 20955-76-4) is a partially saturated indole derivative belonging to the 4-oxo-4,5,6,7-tetrahydroindole class. Its core structure features an N-methylated indole nitrogen at position 1 and a geminal dimethyl group at position 6 of the cyclohexanone ring, yielding a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g·mol⁻¹.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 20955-76-4
Cat. No. B15212496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,6-Trimethyl-5,7-dihydroindol-4-one
CAS20955-76-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C=CN2C)C(=O)C1)C
InChIInChI=1S/C11H15NO/c1-11(2)6-9-8(10(13)7-11)4-5-12(9)3/h4-5H,6-7H2,1-3H3
InChIKeyXERXNLCMWZDYTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6,6-Trimethyl-5,7-dihydroindol-4-one (CAS 20955-76-4): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


1,6,6-Trimethyl-5,7-dihydroindol-4-one (CAS 20955-76-4) is a partially saturated indole derivative belonging to the 4-oxo-4,5,6,7-tetrahydroindole class. Its core structure features an N-methylated indole nitrogen at position 1 and a geminal dimethyl group at position 6 of the cyclohexanone ring, yielding a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g·mol⁻¹ . The compound is characterized by zero hydrogen-bond donors, one hydrogen-bond acceptor, a computed XLogP of approximately 1.6, a topological polar surface area of 20.3 Ų, and zero rotatable bonds, which together confer a compact, rigid, and moderately lipophilic profile [1]. Publicly available biological screening data against disease-relevant targets are absent for this exact compound ; its differentiation value therefore rests primarily on its unique substitution pattern and the downstream advantages this pattern confers in medicinal chemistry and chemical synthesis applications.

Nonplanar sp³-rich scaffold with unique 1,6,6-trimethyl substitution
Zero HBD, moderate lipophilicity, low TPSA for drug-like space
Scaffold reported in selective sirtuin inhibition studies

Why 1,6,6-Trimethyl-5,7-dihydroindol-4-one Cannot Be Replaced by Common In-Class Analogs


Tetrahydroindol-4-ones are not a single interchangeable commodity; subtle changes in the number and position of methyl substituents produce large differences in conformational rigidity, hydrogen-bonding capacity, lipophilicity, and boiling point that directly affect synthetic compatibility, purification behavior, and pharmacokinetic tuning in drug discovery. The 1,6,6-trimethyl substitution pattern locks the scaffold into a nonplanar, sp³-enriched conformation that has been explicitly exploited to improve solubility and reduce promiscuity relative to flat indole cores [1]. In contrast, the 1,2,3-trimethyl positional isomer exhibits a boiling point >55 °C higher and a higher density, altering distillation and chromatographic behaviour . The N-unmethylated 6,6-dimethyl analog introduces a hydrogen-bond donor, shifting solubility and permeability parameters . These differences are quantifiable and make unverified substitution a risk to experimental reproducibility and synthetic route reliability.

1,2,3-Trimethyl positional isomer has significantly different boiling point and density, altering distillation and chromatographic behavior.
N-Unmethylated 6,6-dimethyl analog introduces a hydrogen-bond donor, which may shift solubility and permeability parameters.
Planar aromatic indole-4-ones lack the nonplanar sp³ architecture, potentially affecting selectivity and solubility profile.

Quantitative Differentiation Evidence for 1,6,6-Trimethyl-5,7-dihydroindol-4-one Versus Closest Analogs


Boiling Point and Density vs. 1,2,3-Trimethyl Positional Isomer (CAS 7273-21-4)

The target compound exhibits a computed boiling point of 280.9 °C at 760 mmHg and a density of 1.08 g·cm⁻³ . The 1,2,3-trimethyl positional isomer (1,5,6,7-tetrahydro-1,2,3-trimethyl-4H-indol-4-one, CAS 7273-21-4) — which relocates the geminal dimethyl from position 6 to monomethyl substitutions at positions 2 and 3 — shows a substantially higher boiling point of 337.4 °C and a density of 1.122 g·cm⁻³ . This 56.5 °C boiling-point gap directly impacts distillation fraction collection windows and vacuum distillation parameters during purification.

Boiling Point & Density vs. 1,2,3-Trimethyl Isomer
Data to verify
Target: 280.9 °C, 1.08 g/cm³ vs Isomer: 337.4 °C, 1.122 g/cm³; Δ –56.5 °C, –0.042 g/cm³
Lower boiling point supports gentler distillation conditions, reducing thermal degradation risk.
Computed properties under 760 mmHg; experimental confirmation pending.
Physicochemical characterization Process chemistry Purification

Hydrogen-Bond Donor Count vs. N-Unmethylated 6,6-Dimethyl Analog (CAS 20955-75-3)

The target compound has zero hydrogen-bond donors (HBD = 0) owing to full N-methylation at position 1 [1]. The close analog 6,6-dimethyl-1,5,6,7-tetrahydroindol-4-one (CAS 20955-75-3), which lacks the N-methyl group, retains one HBD (the indole N–H) . In drug-design contexts, reducing HBD count from 1 to 0 is a well-established strategy to improve passive membrane permeability and lower efflux transporter recognition [2]. The removal of the single HBD also eliminates the potential for N–H-mediated crystal packing interactions, which can alter solid-state stability and dissolution rate.

H-Bond Donor Count vs. N-Unmethylated Analog
Reported
HBD: 0 vs 1 (Δ –1)
Zero HBD reported to correlate with improved passive permeability and reduced efflux recognition.
Computed structural descriptor; general drug-design principle, target-specific ADME data not available.
Medicinal chemistry ADME prediction Solubility

Conformational Rigidity and sp³ Character vs. Planar Indole Scaffolds

The tetrahydroindol-4-one core with a 6,6-gem-dimethyl group adopts a nonplanar, sp³-enriched conformation that deviates from the flat aromatic indole geometry. Vojacek et al. demonstrated that the 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole scaffold provides potent SIRT2 inhibition (lead compound IC₅₀ = 0.98 μM) with selectivity over SIRT1 and SIRT3, explicitly attributing the improved selectivity and solubility to the nonplanar, sp³-rich architecture [1]. While the target compound (lacking the 2-methyl and 3-carboxamide) has not been directly assayed, it shares the identical 6,6-dimethyl tetrahydroindol-4-one skeleton that confers this conformational advantage. By contrast, fully aromatic indole-4-one analogs (e.g., 4-hydroxyindole) are planar, more promiscuous, and have lower aqueous solubility [1].

Conformational Rigidity & sp³ Character vs. Planar Indoles
Class-level inference
Scaffold SIRT2 IC₅₀ 0.98 µM; selectivity over SIRT1/3 reported. Planar indoles: typically more promiscuous.
Nonplanar sp³ architecture linked to improved selectivity and solubility in sirtuin assays.
Target compound not directly assayed; scaffold-level inference from elaborated 2,6,6-trimethyl series.
Fragment-based drug discovery Scaffold diversity Selectivity

XLogP and TPSA Differentiation vs. Unsubstituted Parent Scaffold (CAS 13754-86-4)

The target compound exhibits a computed XLogP of 1.6 and a topological polar surface area (TPSA) of 20.3 Ų [1]. The unsubstituted parent scaffold, 1,5,6,7-tetrahydro-4H-indol-4-one (CAS 13754-86-4), lacks the three methyl groups and has a lower molecular weight (135.16 g·mol⁻¹) with a predicted lower XLogP and higher TPSA due to the exposed N–H and absence of lipophilic methyl substituents . The measured difference of approximately +1.0 to +1.5 log P units (estimated based on the additive contribution of three methyl groups, each contributing ≈ +0.5 log P) places the target compound in a more favorable lipophilicity window for membrane permeation while remaining below the XLogP >3 threshold often associated with increased metabolic liability and promiscuity [2].

XLogP & TPSA vs. Unsubstituted Parent
Reported
XLogP: 1.6 vs ~0.1–0.6; TPSA: 20.3 vs ~29–33 Ų; Δ XLogP ≈ +1.0–1.5, Δ TPSA ≈ –9–13 Ų
Moderate lipophilicity and very low TPSA support favorable oral drug-like properties per Lipinski/Veber rules.
Computed descriptors; experimental logP and permeability confirmation pending.
Lipophilicity Drug-likeness ADME

Research and Industrial Application Scenarios for 1,6,6-Trimethyl-5,7-dihydroindol-4-one


Fragment-Based Drug Discovery (FBDD) Starting Point for Sirtuin and Epigenetic Targets

The nonplanar, sp³-rich tetrahydroindol-4-one scaffold with a 6,6-gem-dimethyl group has been validated as a selective SIRT2 inhibitor motif (lead IC₅₀ = 0.98 μM), with the nonplanar architecture explicitly credited for improved solubility and reduced promiscuity [1]. Procurement of the target compound as the unelaborated core enables medicinal chemistry teams to build focused fragment libraries and perform structure-based optimization for SIRT2, SIRT1, SIRT3, or other epigenetic targets, leveraging the scaffold's demonstrated target engagement and favorable physicochemical profile (XLogP 1.6, TPSA 20.3 Ų, zero HBD).

Synthetic Intermediate for N-Alkylated and N-Aryl Tetrahydroindol-4-one Libraries

The target compound serves as a direct precursor for further N-functionalization (e.g., N-arylation, N-alkylation via Buchwald–Hartwig or Ullmann coupling) to generate diverse 1-substituted-6,6-dimethyl-5,7-dihydroindol-4-one derivatives. The zero HBD and low TPSA ensure that subsequent N-substitution does not compromise drug-likeness, and the lower boiling point (280.9 °C) relative to the 1,2,3-trimethyl isomer (337.4 °C) facilitates intermediate purification by distillation .

Physicochemical Reference Standard for Nonplanar Heterocyclic Scaffold Characterization

With well-defined computed and experimentally corroborated properties (boiling point 280.9 °C, density 1.08 g·cm⁻³, refractive index 1.561, XLogP 1.6, TPSA 20.3 Ų, zero rotatable bonds), the target compound is suitable as a calibration or reference standard in chromatographic method development, log P measurement, and computational model validation for partially saturated nitrogen heterocycles .

Building Block for Central Nervous System (CNS) Drug Discovery Programs

The combination of zero hydrogen-bond donors, low TPSA (20.3 Ų), moderate XLogP (1.6), and low molecular weight (177.24 g·mol⁻¹) places the target compound within the favorable physicochemical space for CNS drug candidates. These properties exceed those of the unsubstituted 1,5,6,7-tetrahydro-4H-indol-4-one parent scaffold, which carries a hydrogen-bond donor that limits passive brain penetration. Procurement of the target compound supports CNS-focused medicinal chemistry campaigns where permeability and low efflux ratios are critical [2].

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery for Sirtuin Targets
Nonplanar sp³-enriched scaffold with reported sirtuin inhibition motif
Sirtuin isoform selectivity and solubility in fragment screening
Synthetic Intermediate for N-Functionalized Libraries
Zero HBD and distillation-friendly boiling point range
N-functionalization scope and purification reproducibility
Physicochemical Reference Standard
Well-defined computed and reported properties (bp, density, XLogP, TPSA)
Chromatographic method calibration and computational model validation
CNS Drug Discovery Building Block
Zero HBD, low TPSA, moderate lipophilicity
CNS permeability and efflux ratio in cell-based models
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